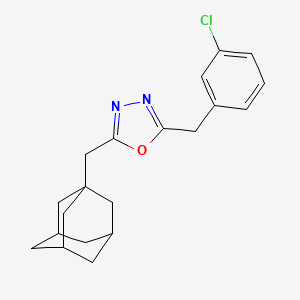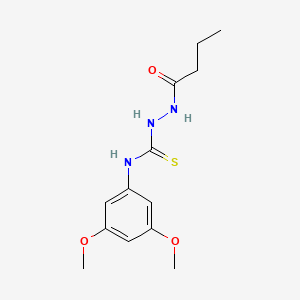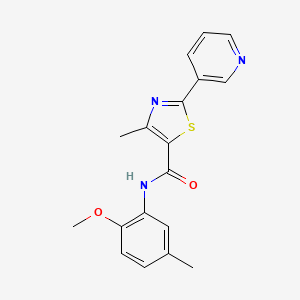
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide
Descripción general
Descripción
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxin moiety and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with propyl-3-thiophenecarboxylic acid chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzodioxin derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has been studied for its potential biological activity, including antibacterial and enzyme inhibitory properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases such as Alzheimer's disease.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide exerts its effects involves interaction with specific molecular targets. The thiophene ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets are still under investigation, but the compound's ability to modulate enzyme activity is a key area of interest.
Comparación Con Compuestos Similares
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)acetamide: A structurally related compound with potential antibacterial properties.
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-4-bromobenzenesulfonamide: Another related compound studied for its therapeutic potential.
Uniqueness: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propyl-3-thiophenecarboxamide stands out due to its specific structural features, which contribute to its unique chemical and biological properties
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-3-13-8-11(10-21-13)16(18)17-12-4-5-14-15(9-12)20-7-6-19-14/h4-5,8-10H,2-3,6-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBZNTXCGDAMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4747346.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4747356.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4747379.png)
![isopropyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4747380.png)

![methyl 5-carbamoyl-4-methyl-2-({[4-(phenylsulfonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B4747383.png)
![2-furyl-N-[(1-methylbenzimidazol-2-yl)ethyl]carboxamide](/img/structure/B4747388.png)



![5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4747409.png)
![N-cyclopentyl-2-[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4747420.png)
![1-butyl-N-[4-(ethylcarbamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4747434.png)
